molecular formula C13H15F3O4 B13901018 Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate

Katalognummer: B13901018
Molekulargewicht: 292.25 g/mol
InChI-Schlüssel: ZCFOHMGZNYSWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group and a hydroxy-methylpropoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate typically involves the esterification of 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 2-(2-oxo-2-methylpropoxy)-5-(trifluoromethyl)benzoate.

    Reduction: Formation of 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxy-methylpropoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3,3,3-Trifluoro-2-hydroxy-2-trifluoromethylpropionate: Similar in structure but with different functional groups.

    2-Hydroxy-2-methylpropiophenone: Shares the hydroxy-methylpropoxy group but lacks the trifluoromethyl group.

Uniqueness

Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and hydroxy-methylpropoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.

Eigenschaften

Molekularformel

C13H15F3O4

Molekulargewicht

292.25 g/mol

IUPAC-Name

methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C13H15F3O4/c1-12(2,18)7-20-10-5-4-8(13(14,15)16)6-9(10)11(17)19-3/h4-6,18H,7H2,1-3H3

InChI-Schlüssel

ZCFOHMGZNYSWIW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.